

leuco-1,4-diaminoanthraquinone properties and reactivity

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Compound of Interest

Compound Name: 1,4-Diamino-2,3-dihydroanthraquinone

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An In-depth Technical Guide to Leuco-1,4-diaminoanthraquinone: Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties and reactivity of leuco-1,4-diaminoanthraquinone. The information is intended to support research and development activities where this compound may be utilized as a chemical intermediate. Due to the relative instability of leuco-1,4-diaminoanthraquinone and its primary role as a precursor, detailed physicochemical and spectroscopic data in the scientific literature is limited. Where data for the leuco form is unavailable, information for its stable oxidized counterpart, 1,4-diaminoanthraquinone, is provided for context and comparison, and is explicitly noted.

Core Properties of Leuco-1,4-diaminoanthraquinone

Leuco-1,4-diaminoanthraquinone, systematically named 1,4-diamino-2,3-dihydroanthracene-9,10-dione, is the reduced form of the dye intermediate 1,4-diaminoanthraquinone. It is a relatively stable leuco compound that is resistant to immediate air oxidation, making it a viable intermediate in various synthetic processes.^[1]

Physicochemical Properties

A summary of the known physicochemical properties of leuco-1,4-diaminoanthraquinone and, for comparison, 1,4-diaminoanthraquinone, is presented in Table 1.

Property	Leuco-1,4-diaminoanthraquinone	1,4-diaminoanthraquinone
Systematic Name	1,4-diamino-2,3-dihydroanthracene-9,10-dione[2]	1,4-diaminoanthracene-9,10-dione
Common Name	Leuco-1,4-diaminoanthraquinone, Leucamine	1,4-diaminoanthraquinone, Disperse Violet 1
CAS Number	81-63-0[2][3][4]	128-95-0[5]
Molecular Formula	C ₁₄ H ₁₂ N ₂ O ₂ [2][4]	C ₁₄ H ₁₀ N ₂ O ₂ [5]
Molecular Weight	240.26 g/mol [2]	238.24 g/mol [5]
Appearance	Dark greenish to brownish powder[2]	Dark violet to black solid[6]
Melting Point	248-252 °C[2]	265-269 °C[5]
Solubility	Soluble in hot nitrobenzene[2]	Soluble in benzene, pyridine; slightly soluble in hot aniline, ethanol[7]
Density	1.4 g/cm ³ [2]	1.44 g/cm ³

Spectroscopic Data

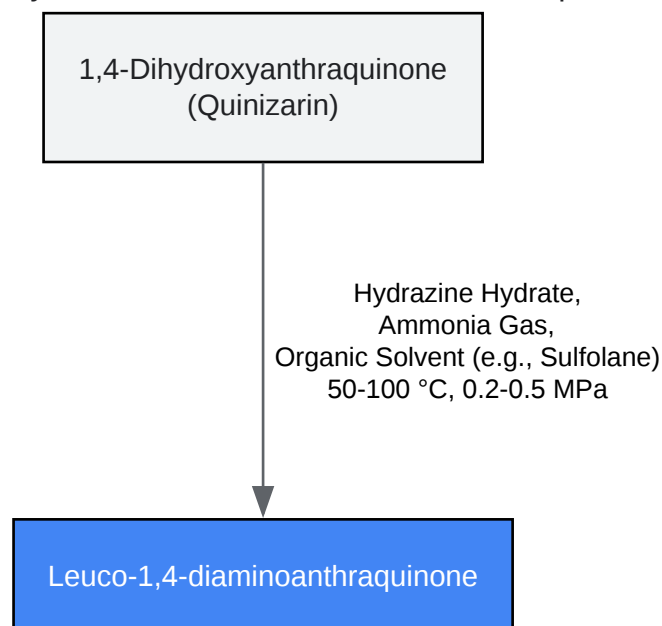
Detailed spectroscopic data for leuco-1,4-diaminoanthraquinone is not readily available in the literature. The following table provides spectroscopic information for the oxidized form, 1,4-diaminoanthraquinone, for reference.

Spectroscopy	Data for 1,4-diaminoanthraquinone
^1H NMR	(400 MHz, DMSO- d_6) δ : 8.30, 8.26, 7.78, 7.20 ppm
^{13}C NMR	(in CDCl_3) δ : 183.95, 145.38, 134.57, 132.58, 127.77, 126.42, 110.81 ppm
IR (KBr disc)	Key peaks can be found in various spectral databases.
UV-Vis (Xylenes)	λ_{max} : 600 nm (ϵ 15000), 648 nm (ϵ 17300) for N,N'-bis(n-butylamino) derivative[8]

Synthesis of Leuco-1,4-diaminoanthraquinone

The primary route for the synthesis of leuco-1,4-diaminoanthraquinone is through the reductive amination of 1,4-dihydroxyanthraquinone (quinizarin).

Synthesis of Leuco-1,4-diaminoanthraquinone



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Synthesis of Leuco-1,4-diaminoanthraquinone

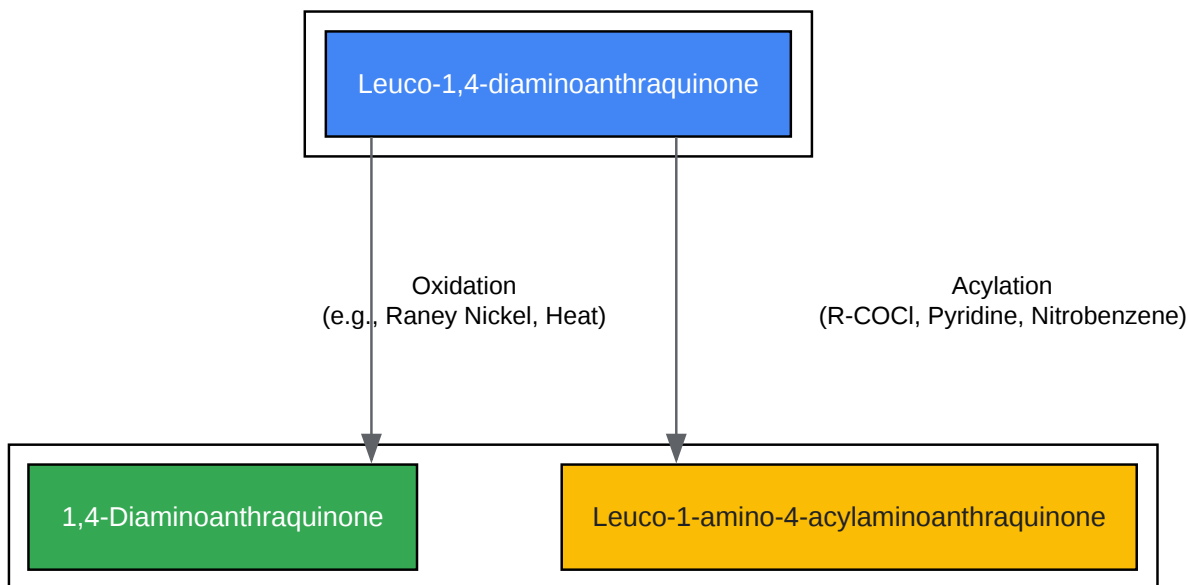
Experimental Protocol: Synthesis from 1,4-Dihydroxyanthraquinone[10]

- **Reaction Setup:** To a high-pressure autoclave, add 1,4-dihydroxyanthraquinone, hydrazine hydrate, and an organic solvent (such as sulfolane, DMF, or ethylene glycol ethers). The molar ratio of hydrazine hydrate to 1,4-dihydroxyanthraquinone should be between 0.5:1 and 1.2:1. The mass ratio of the organic solvent to 1,4-dihydroxyanthraquinone should be between 2:1 and 5:1.
- **Purging:** Close the autoclave and purge once with nitrogen gas, followed by a purge with ammonia gas.
- **Reaction:** Begin stirring and introduce ammonia gas until the pressure reaches 0.2-0.5 MPa. Heat the mixture to a temperature between 50-100 °C. Maintain these conditions for 3-4 hours, continuously feeding ammonia gas. The total amount of ammonia used should be 2.5 to 4 times the molar amount of the starting 1,4-dihydroxyanthraquinone.
- **Work-up:** After the reaction is complete, stop the ammonia inlet and slowly vent the excess ammonia gas until the pressure in the autoclave is zero.
- **Isolation:** Heat the mixture to 100 °C with stirring for 1 hour to drive off dissolved ammonia. Then, cool the mixture to 0-20 °C to crystallize the product.
- **Purification:** Collect the solid product by filtration. The filter cake is washed with water and dried at 70-75 °C to yield leuco-1,4-diaminoanthraquinone. The filtrate (mother liquor) can be recycled for subsequent batches.

Reactivity of Leuco-1,4-diaminoanthraquinone

Leuco-1,4-diaminoanthraquinone is a key intermediate in the synthesis of various anthraquinone dyes. Its primary reactions involve oxidation to the corresponding quinone and acylation of the amino groups.

Key Reactions of Leuco-1,4-diaminoanthraquinone



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Reactivity of Leuco-1,4-diaminoanthraquinone

Oxidation to 1,4-diaminoanthraquinone

The most common reaction of leuco-1,4-diaminoanthraquinone is its oxidation to the intensely colored 1,4-diaminoanthraquinone. Various methods have been developed for this conversion.

- **Reaction Setup:** Suspend leuco-1,4-diaminoanthraquinone in an inert, high-boiling organic solvent such as N-methylpyrrolidone.
- **Catalyst Addition:** Add a catalytic amount of a dehydrogenation catalyst, for example, Raney nickel.
- **Reaction:** Heat the mixture with stirring. The reaction progress can be monitored by the evolution of gas. The reaction is typically complete when gas evolution ceases.
- **Work-up:** Filter the hot reaction mixture to remove the catalyst.
- **Isolation:** Concentrate the filtrate under reduced pressure. The product, 1,4-diaminoanthraquinone, can be precipitated by pouring the concentrated solution into a non-

solvent like water or a dilute aqueous sodium carbonate solution.

- Purification: Collect the precipitate by filtration, wash with water, and dry.

Monoacylation

A notable feature of the reactivity of stable leuco-1,4-diaminoanthraquinone is its propensity to undergo monoacylation, even in the presence of excess acylating agent, provided that the oxidized form is not present.^[1] This selective reactivity is valuable for the synthesis of monoacyl derivatives, which are important dye intermediates.

- Reaction Setup: Suspend leuco-1,4-diaminoanthraquinone in an inert organic solvent like nitrobenzene in a reaction vessel.
- Base Addition: Add an acid-binding agent, such as sodium carbonate or pyridine.
- Acylation: Slowly add benzoyl chloride to the stirred suspension. The temperature should be maintained below 50-55 °C to prevent oxidation of the leuco compound.
- Reaction Completion: Stir the mixture until the reaction is complete. The absence of diacylated product is a key feature of this controlled reaction.
- Isolation: The product, leuco-1-amino-4-benzoylaminoanthraquinone, is isolated by filtration.
- Purification: The filter cake is washed with the reaction solvent, followed by alcohol. Alternatively, the solvent can be removed by steam distillation. The resulting product can be used directly or oxidized to 1-amino-4-benzoylaminoanthraquinone.

Applications in Drug Development and Research

While primarily used in the dye industry, anthraquinone derivatives have been investigated for various therapeutic applications, including as anticancer agents. The core structure of 1,4-diaminoanthraquinone is found in compounds like mitoxantrone, an antineoplastic agent. The synthetic routes involving leuco-1,4-diaminoanthraquinone are therefore of interest to medicinal chemists for the preparation of novel, symmetrically and asymmetrically substituted 1,4-diaminoanthraquinone derivatives for biological screening.^[8] The ability to perform selective mono-functionalization on the leuco form opens avenues for creating diverse libraries of compounds. Furthermore, the redox properties of the diaminoanthraquinone scaffold are being

explored in the development of materials for applications such as redox flow batteries, which may inspire further research into the electrochemical behavior of the leuco form and its derivatives.[9][10]

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